Zavondemstat
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of zavondemstat involves multiple steps, including the preparation of intermediates and final coupling reactions. The detailed synthetic route is proprietary and typically involves the use of advanced organic synthesis techniques.
Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Zavondemstat primarily undergoes substitution reactions due to its functional groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various derivatives with modified functional groups .
Scientific Research Applications
Zavondemstat has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of histone lysine demethylase 4 (KDM4) enzymes.
Biology: Investigated for its role in epigenetic regulation and gene expression.
Medicine: Explored for its potential in cancer therapy, particularly in targeting triple-negative and breast cancers.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery
Mechanism of Action
Zavondemstat exerts its effects by inhibiting histone lysine demethylase 4 (KDM4) enzymes. This inhibition leads to changes in the epigenetic landscape of cells, affecting gene expression and cellular behavior. The compound specifically targets the KDM4C (JMJD2C) and KDM6B (JMJD3) enzymes, which play crucial roles in cancer development and progression .
Comparison with Similar Compounds
KDM4-IN-4: A selective histone lysyl demethylase 4 inhibitor with anticancer activity.
GSK467: A potent and selective inhibitor of KDM5 (JARID1).
YUKA1: A potent lysine demethylase 5A inhibitor.
Uniqueness of Zavondemstat: this compound stands out due to its high selectivity and potency against KDM4 isoforms A-D. It also exhibits significant anticancer and antitumor activities, making it a valuable compound in cancer research and therapy .
Properties
CAS No. |
1851412-93-5 |
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Molecular Formula |
C26H29N3O3 |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
3-[[(4R)-7-(N-methyl-4-propan-2-ylanilino)-3,4-dihydro-2H-chromen-4-yl]methylamino]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C26H29N3O3/c1-17(2)18-4-6-20(7-5-18)29(3)21-8-9-22-19(11-13-32-25(22)14-21)15-28-24-16-27-12-10-23(24)26(30)31/h4-10,12,14,16-17,19,28H,11,13,15H2,1-3H3,(H,30,31)/t19-/m0/s1 |
InChI Key |
NDVITLLKZQXKGU-IBGZPJMESA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)N(C)C2=CC3=C(C=C2)[C@@H](CCO3)CNC4=C(C=CN=C4)C(=O)O |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(C)C2=CC3=C(C=C2)C(CCO3)CNC4=C(C=CN=C4)C(=O)O |
Origin of Product |
United States |
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